molecular formula C10H9BrO B3040456 4-Bromobenzylideneacetone CAS No. 20511-04-0

4-Bromobenzylideneacetone

Cat. No.: B3040456
CAS No.: 20511-04-0
M. Wt: 225.08 g/mol
InChI Key: ZQNVTVOTCKZKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzylideneacetone: is an organic compound with the molecular formula C10H9BrO . It is a derivative of benzylideneacetone, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry, offering potential breakthroughs in drug development and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation Reaction: One common method for synthesizing 4-Bromobenzylideneacetone involves the aldol condensation of 4-bromobenzaldehyde with acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.

Industrial Production Methods:

    Catalytic Oxidation: Another method involves the catalytic oxidation of parabromotoluene using glacial acetic acid as a solvent and oxygen as an oxidant. The reaction is carried out at a controlled temperature of 75-85°C under the action of a catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromobenzylideneacetone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form 4-bromobenzylidenealcohol or other reduced products.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Bromobenzylidenealcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Bromobenzylideneacetone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in complex organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to interact with specific enzymes makes it valuable in understanding enzyme mechanisms and functions.

Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzylideneacetone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Benzylideneacetone: Similar in structure but lacks the bromine atom.

    Dibenzylideneacetone: Contains two benzylidene groups and is used as a ligand in organometallic chemistry.

    4-Bromobenzaldehyde: A precursor in the synthesis of 4-Bromobenzylideneacetone and used in various organic reactions.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it particularly valuable in applications where halogenated compounds are required, such as in medicinal chemistry and material science.

Properties

IUPAC Name

4-(4-bromophenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNVTVOTCKZKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The p-bromobenzaldehyde (1 mmol) and the L-proline (30 mol %) are dissolved in N,N′-dimethylimidazolium methyl H-phosphonate (1 ml). The acetone (1 ml) is added. The mixture is stirred at room temperature until disappearance of the bromobenzaldehyde (followed by Thin Layer Chromatography). 4-(4-bromophenyl)but-3-en-2-one is isolated by extraction with ether (3×5 ml). The product is purified by column chromatography (0.96 g; yield=80%).
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-dimethylimidazolium methyl H-phosphonate
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzylideneacetone
Reactant of Route 2
Reactant of Route 2
4-Bromobenzylideneacetone
Reactant of Route 3
Reactant of Route 3
4-Bromobenzylideneacetone
Reactant of Route 4
Reactant of Route 4
4-Bromobenzylideneacetone
Reactant of Route 5
Reactant of Route 5
4-Bromobenzylideneacetone
Reactant of Route 6
4-Bromobenzylideneacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.